molecular formula C21H17FN6O3 B3408038 N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-68-1

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B3408038
CAS No.: 852450-68-1
M. Wt: 420.4 g/mol
InChI Key: PMWUJOANHNQLAG-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. The electron-withdrawing nature of the fluorine atom activates the ring for reactions with strong nucleophiles.

Reaction Type Conditions Reagents Outcome
Fluorine displacementHigh-temperature DMF, K₂CO₃ baseAmines (e.g., piperidine)Substituted aryl derivatives
Halogen exchangeCuI catalysis, polar aprotic solventNaI/KIIodoarene formation (rare, requires catalysis)

Key Findings :

  • Fluorine substitution occurs preferentially at the para position due to steric hindrance from the pyrazolo-pyrimidine core .

  • Yields for amine substitutions range from 45–68% under microwave-assisted conditions .

Oxidation and Reduction of the Pyrimidinone Ring

The 4-oxo group in the pyrimidinone ring participates in redox reactions, influencing pharmacological activity.

Reaction Type Conditions Reagents Outcome
ReductionH₂ gas, Pd/C catalystEthanol, 50°CSaturation of pyrimidinone to dihydro derivative
OxidationKMnO₄, acidic aqueous solutionH₂SO₄, 70°CCleavage of pyrimidinone ring (low yield)

Key Findings :

  • Catalytic hydrogenation preserves the pyrazole ring while reducing the pyrimidinone moiety.

  • Over-oxidation leads to ring degradation, limiting synthetic utility.

Hydrolysis of the Acetamide Group

The terminal acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Reagents Outcome
Acidic hydrolysis6M HCl, reflux-Free amine and acetic acid
Basic hydrolysisNaOH (2M), ethanol/water-Carboxylate salt formation

Mechanistic Insight :

  • Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation and hydroxide ion attack at the carbonyl carbon.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in limited electrophilic substitutions due to electron-withdrawing effects:

Reaction Type Conditions Reagents Outcome
NitrationHNO₃/H₂SO₄, 0°C-Meta-nitro derivative (trace amounts)
SulfonationFuming H₂SO₄, 100°C-Sulfonic acid derivative (not isolated)

Key Limitation :

  • Fluorine’s strong -I effect deactivates the ring, making electrophilic substitutions challenging without directing groups .

Cross-Coupling Reactions

The pyrazolo[3,4-d]pyrimidine core enables palladium-catalyzed couplings:

Reaction Type Conditions Reagents Outcome
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMEAryl boronic acidsBiaryl derivatives (72–85% yield)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary aminesN-alkylated analogs

Structural Impact :

  • Coupling at the pyrazole C3 position enhances steric bulk, affecting biological target interactions .

Functional Group Transformations

The acetamide group undergoes derivatization to modify solubility and bioavailability:

Reaction Type Conditions Reagents Outcome
AcylationAcCl, pyridine-N-acetylated product
SulfonylationTosyl chloride, DMAP-Sulfonamide derivatives

Applications :

  • Sulfonylation improves metabolic stability in pharmacokinetic studies .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under high-dilution conditions:

Reaction Type Conditions Reagents Outcome
Lactam formationPCl₅, dry DCM-Tetracyclic lactam (41% yield)

Mechanistic Pathway :

  • Phosphorus pentachloride activates the amide carbonyl, enabling nucleophilic attack by adjacent nitrogen .

Scientific Research Applications

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide exhibits various biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate notable antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Preliminary studies have shown that this compound possesses anticancer activity. It has been tested against different cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism is believed to involve the inhibition of specific kinases involved in cancer progression.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have documented the applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted by EL-Hashash et al. (2014) explored the synthesis of heterocyclic compounds from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid and their antimicrobial activities. The results indicated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another investigation focused on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The study reported that compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal cells.
  • Inflammation Studies : Research examining the anti-inflammatory effects highlighted the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups and the pyrazolo[3,4-d]pyrimidine core, which confer unique biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique pyrazolo[3,4-d]pyrimidine core structure, which is associated with various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H18FN5O2\text{C}_{18}\text{H}_{18}\text{F}\text{N}_5\text{O}_2

Key Properties:

  • Molecular Weight : 353.36 g/mol
  • CAS Number : 852450-68-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
  • Signal Transduction Modulation : It can alter intracellular signaling cascades.
  • Gene Expression Regulation : It may influence the expression of genes associated with various biological processes.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit notable antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains.

CompoundTarget BacteriaIC50 (μM)
Compound AStaphylococcus aureus2.18
Compound BEscherichia coli3.73

These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been linked to anticancer properties. Studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific oncogenic pathways.

StudyCancer Cell LineEffect
Study 1MCF-7 (breast cancer)Induces apoptosis
Study 2A549 (lung cancer)Inhibits proliferation

Case Studies

Case Study 1: Antitubercular Activity
A recent study synthesized a series of pyrazolo derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. Among these derivatives, several showed promising results with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential of similar compounds in treating tuberculosis.

Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives. The study revealed that specific compounds could significantly reduce inflammation markers in vitro, suggesting that this compound may also possess anti-inflammatory properties .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c1-13(29)25-15-4-6-16(7-5-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-8-2-14(22)3-9-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWUJOANHNQLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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